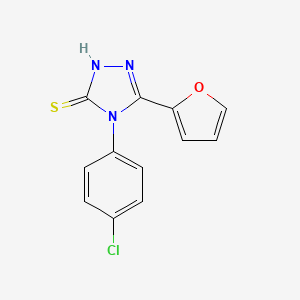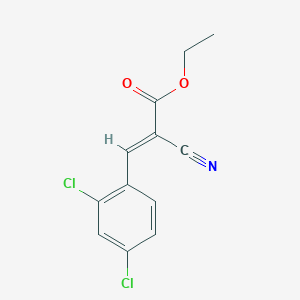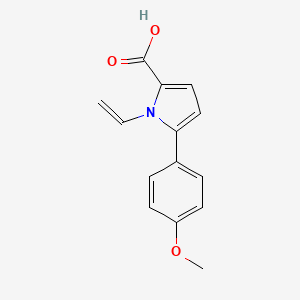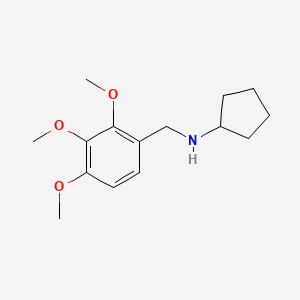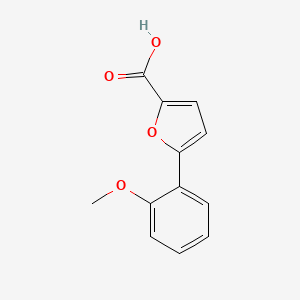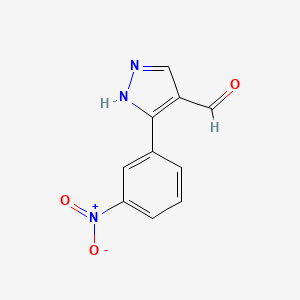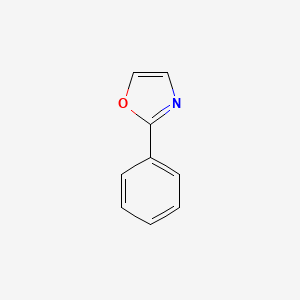
2-Phenyloxazole
Overview
Description
2-Phenyloxazole is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. This compound is particularly noted for its applications in medicinal chemistry, where it serves as a core structure in various therapeutic agents.
Mechanism of Action
Target of Action
2-Phenyloxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives, in general, have been found to interact with various enzymes and receptors, imparting preferential specificities in their biological responses .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various biological responsesIt is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
This compound, like other oxazole derivatives, can affect various biochemical pathwaysOxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Phenyloxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a competitive inhibitor of human monoamine oxidases, particularly the MAO B isoform . This interaction is crucial as it influences the breakdown of neurotransmitters, thereby affecting neurological functions. Additionally, this compound derivatives have shown potential in modulating tau kinases, which are involved in the phosphorylation of tau proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound derivatives can inhibit tau aggregation and restore physiological microtubule interactions in neurons . This modulation of tau proteins is significant in the context of neurodegenerative diseases like Alzheimer’s. Furthermore, this compound has demonstrated antibacterial and antifungal activities, impacting cellular metabolism and growth in microbial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation. For example, its interaction with monoamine oxidases involves binding to the active site, thereby preventing the breakdown of neurotransmitters . Additionally, this compound derivatives have been shown to bind to tau proteins, reducing their ability to form pathological aggregates . These binding interactions are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and modulation of cellular pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and antimicrobial activity . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of more polar metabolites. In phase II metabolism, these metabolites are conjugated with endogenous molecules, such as glucuronic acid, to facilitate excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of specific targeting signals and post-translational modifications can direct this compound to particular organelles, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (Deoxo-Fluor®) to convert β-hydroxy amides into oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another approach involves the aromatization of 2-phenyloxazoline by the action of nickel peroxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures . These catalysts facilitate the synthesis of oxazole derivatives under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxazole undergoes various chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Electrophilic Substitution: Electrophilic substitution reactions are directed to the oxazole ring, with the 5-position being more reactive than the 4-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, nickel peroxide.
Electrophilic Substitution: Conditions that exclude protonation to favor substitution at the oxazole ring.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Electrophilic Substitution: Substituted oxazole derivatives.
Scientific Research Applications
2-Phenyloxazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Exhibits antimicrobial, anticancer, antitubercular, and anti-inflammatory activities.
Medicine: Incorporated into various therapeutic agents, including antidiabetic and tyrosine kinase inhibitors.
Industry: Utilized in the development of new materials and as catalysts in organic synthesis.
Comparison with Similar Compounds
- 2-(3’-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
Properties
IUPAC Name |
2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCBPOPQTLHDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343355 | |
| Record name | 2-Phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-88-8 | |
| Record name | 2-Phenyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that PHOX derivatives, specifically PHOX15, can inhibit both the aggregation of tau protein and its phosphorylation by kinases like GSK3β and Cdk5. [] This dual action helps restore the physiological interaction between tau and microtubules in neurons, potentially counteracting the neurodegenerative processes associated with tauopathies. []
A: Yes, a derivative named MSL (4-(4-fluorophenyl)sulfonyl-5-methylthio-2-phenyloxazole) has been shown to enhance autophagic activity. [] This enhancement is linked to Tfeb activation, leading to accelerated lipid clearance (likely via lipophagy) and reduced inflammasome activation. [] MSL's positive effects on mitochondrial function contribute to an improved metabolic profile in obesity models. []
ANone: The molecular formula of 2-phenyloxazole is C9H7NO, and its molecular weight is 145.16 g/mol.
A: Yes, spectroscopic data, including NMR and IR, is available for this compound and many of its derivatives. [, , , , ] These data are crucial for confirming the structure of synthesized compounds and understanding their electronic properties.
A: Molecular dynamics simulations have provided insights into the interaction of PHOX15 with tau protein. These simulations suggest that PHOX15 binding within specific channels of tau protofilaments can hinder the formation of pathological tau structures like paired helical filaments (PHFs). []
A: While specific QSAR models are not detailed in the provided abstracts, chemoinformatic analysis was employed to identify this compound derivatives as potential inhibitors of tau aggregation and modulators of tau phosphorylation. [] This suggests that data suitable for QSAR model development is likely being generated.
A: Research on this compound derivatives, particularly those targeting diacylglycerol acyltransferase-1 (DGAT-1) and human monoamine oxidase B (MAO-B), highlights the impact of structural modifications on activity and selectivity. [, ] Specific substitutions on the phenyl ring or at the 4-position of the oxazole ring significantly affect potency and selectivity towards these targets. [, ] For example, the introduction of a hydroxyl group at the ortho position of the phenyl ring in a series of this compound-4-carboxamides led to enhanced MAO-B inhibitory activity and selectivity. []
A: The 4-position of the this compound ring appears to be a key site for structural modifications that influence biological activity. Studies exploring Stille cross-coupling reactions have demonstrated the feasibility of introducing various substituents at this position. [, ] Additionally, research on this compound-based HIV-1 protease inhibitors emphasizes the importance of modifications at this position for enhancing potency and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
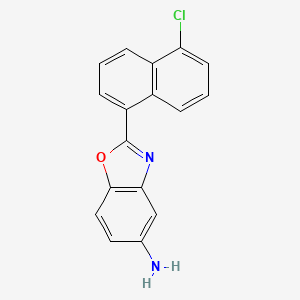
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)
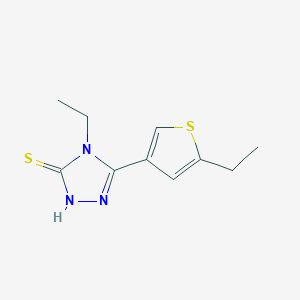
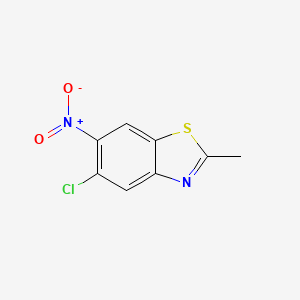
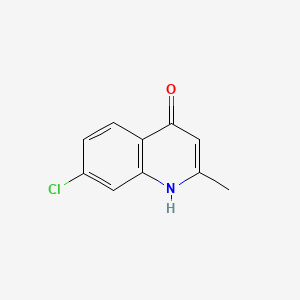
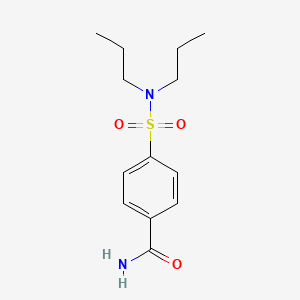
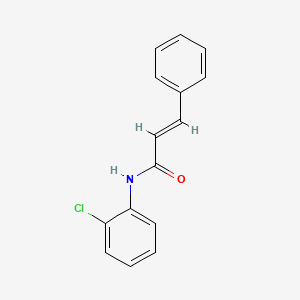
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
